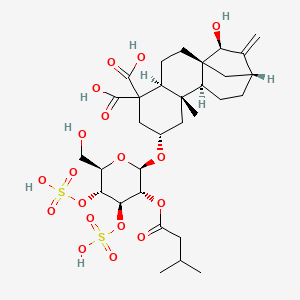

Carboxyatractylate

Description

Properties

IUPAC Name |

(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFATIOBERWBDY-LNQSNDDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-30-5, 77228-71-8 | |

| Record name | Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXYATRACTYLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNP1XL23E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Carboxyatractyloside

Interaction with the Mitochondrial Adenine (B156593) Nucleotide Translocase (ANT/AAC)

Carboxyatractyloside (B560681) (CATR) exerts its toxic effects by directly targeting the Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier (AAC). wikipedia.orgku.edu This protein is a critical component of the inner mitochondrial membrane, responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix. nih.gov

Specificity and High Affinity Binding to ANT/AAC

Carboxyatractyloside is recognized as a highly selective and potent inhibitor of the ANT protein. ku.edu Research has demonstrated that it binds with very high affinity, with dissociation constants (Kd) reported in the nanomolar range (10 to 20 nM). nih.gov This strong binding is attributed to the specific interactions between the chemical moieties of the CATR molecule and the amino acid residues within the binding pocket of the translocase. ku.edu

The structure of CATR, a diterpene glycoside, is geometrically and electrostatically similar to the natural substrates of the translocase, ADP and ATP. nih.govresearchgate.net However, the presence of an additional carboxyl group in CATR, compared to its analog Atractyloside (B1665827) (ATR), forms an additional salt bridge with the protein, which significantly enhances its binding affinity. researchgate.net This makes Carboxyatractyloside approximately 10 times more potent than Atractyloside. wikipedia.org

Table 1: Binding Affinities of ANT Ligands

| Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Carboxyatractyloside (CATR) | 10 - 20 nM | nih.gov |

| Bongkrekic Acid (BKA) | 10 - 20 nM | nih.gov |

| Atractyloside (ATR) | ~0.45 µM (450 nM) | nih.gov |

Competitive Inhibition of ADP Binding to ANT/AAC

Carboxyatractyloside acts as a competitive inhibitor of the adenine nucleotide transporter, physically blocking the binding site for ADP. nih.govfrontiersin.org Due to its structural similarity, CATR occupies the same binding pocket on the ANT that ADP would normally access from the cytosolic side. ku.edu Studies have shown that added ADP can compete with Carboxyatractyloside for this binding site. nih.gov

However, the nature of this inhibition is complex. While the inhibition by Atractyloside can be effectively reversed by high concentrations of ADP, the inhibition by Carboxyatractyloside is considered practically irreversible under physiological conditions due to its much higher binding affinity. wikipedia.orgnih.gov This means that even with increased ADP concentrations, CATR is not easily displaced from the translocase. wikipedia.org

Effects on Adenine Nucleotide Exchange Across the Inner Mitochondrial Membrane

The primary function of the ANT is to facilitate the one-for-one exchange of mitochondrial ATP for cytosolic ADP, a process vital for supplying the cell with energy. ku.edu By binding to and inhibiting the ANT, Carboxyatractyloside effectively halts this crucial transport process. researchgate.net The blockade prevents the export of newly synthesized ATP from the mitochondria into the cytoplasm and stops the import of ADP, which is required as a substrate for ATP synthase. nih.gov This disruption of adenine nucleotide exchange leads to a rapid depletion of cellular energy, ultimately causing metabolic crisis and cell death. nih.gov

Conformational Trapping of Adenine Nucleotide Translocase

The inhibition of the ANT by Carboxyatractyloside is not merely a simple blockade of the binding site. It involves locking the transporter protein into a specific, non-functional conformation.

Stabilization of the Cytosolic-Open (c-state) Conformation of ANT/AAC

The ANT protein functions through a mechanism that involves alternating between two major conformational states: a cytoplasmic-open state (c-state) that binds nucleotides from the intermembrane space, and a matrix-open state (m-state) that binds nucleotides from the mitochondrial matrix. mdpi.com Carboxyatractyloside binds to the ANT from the cytoplasmic side, effectively trapping the transporter in the c-state. researchgate.netresearchgate.net This stabilization prevents the conformational change required for the translocation of nucleotides across the membrane, thereby arresting the transport cycle. mdpi.com

Comparison with Bongkrekic Acid (BA) and its Matrix-Open (m-state) Stabilization

In contrast to Carboxyatractyloside, another potent mitochondrial toxin, Bongkrekic Acid (BKA), also inhibits the ANT but through a different conformational mechanism. nih.govwikipedia.org Bongkrekic Acid binds to the translocase from the matrix side and locks it in the m-state conformation. researchgate.netresearchgate.net Although both inhibitors block the same transport protein, they do so by stabilizing opposite conformations. researchgate.netresearchgate.net This fundamental difference in their mechanism of action provides a valuable tool for studying the dynamic conformational changes of the Adenine Nucleotide Translocase. nih.gov

Table 2: Comparison of ANT Inhibitors

| Feature | Carboxyatractyloside (CATR) | Bongkrekic Acid (BKA) | Reference |

|---|---|---|---|

| Binding Site | Cytosolic Side | Matrix Side | researchgate.net |

| Stabilized Conformation | Cytosolic-open (c-state) | Matrix-open (m-state) | mdpi.comresearchgate.net |

| Effect on ADP Binding (from cytosol) | Inhibits | Enhances binding | nih.gov |

Differential Effects on ANT Isoforms

Carboxyatractyloside (CATR) is a potent inhibitor of the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT). wikipedia.org While it is often considered a non-selective inhibitor of all ANT isoforms, research suggests more nuanced, differential effects, particularly when comparing functional outcomes of inhibition across various mammalian and yeast isoforms. nih.govnih.gov

Inhibition Profiles Across Mammalian ANT Isoforms (ANT1, ANT2, ANT3, ANT4)

In mammals, there are four primary isoforms of the adenine nucleotide translocator: ANT1, ANT2, ANT3, and ANT4. nih.gov ANT1 is predominantly expressed in the heart and skeletal muscle, tissues with high energy demands. nih.gov ANT2 and ANT3 are more ubiquitously expressed, with ANT2 being inducible during cell proliferation and ANT3 being expressed constitutively. nih.gov ANT4 is uniquely expressed in meiotic germ cells and is essential for spermatogenesis. nih.gov

While carboxyatractyloside and its analogue atractyloside (ATR) are known to potently inhibit the ADP/ATP exchange activity of all ANT isoforms, direct inhibition studies show little difference in their inhibitory concentration (IC50) values across the isoforms. nih.gov For instance, the IC50 values for atractyloside were found to be statistically similar for human ANT1, ANT2, ANT3, and ANT4 when expressed in yeast mitochondria. nih.gov

| ANT Isoform | Reported IC50 of Atractyloside (ATR) |

|---|---|

| ANT1 | ~5.8 µM |

| ANT2 | ~4.1 µM |

| ANT3 | ~5.1 µM |

| ANT4 | ~1.4 µM |

Despite the similar direct inhibition of nucleotide transport, studies on mitochondria from different tissues suggest that the functional consequences of this inhibition can vary, likely due to the predominant isoform expressed. A study comparing liver mitochondria (expressing primarily ANT2) with brown-fat mitochondria from UCP1-deficient mice (expressing both ANT1 and ANT2) revealed differential responses to CATR. nih.govnih.gov In liver mitochondria, a significant portion of fatty-acid-induced uncoupling was sensitive to CATR, suggesting it was mediated by ANT2. nih.gov Conversely, in the brown-fat mitochondria, CATR had a minimal effect on fatty-acid-induced uncoupling but inhibited a large fraction of the high basal proton leak. nih.gov This has led to a model where the ANT2 isoform is primarily responsible for fatty-acid-induced uncoupling, while the ANT1 isoform may mediate a significant part of the basal proton leak. nih.gov

Insights from Yeast ADP/ATP Carrier (Aac2p, Aac3p) Studies

Studies using the yeast Saccharomyces cerevisiae, which expresses three ANT isoforms (Aac1p, Aac2p, and Aac3p), have been instrumental in elucidating the structural and mechanical aspects of CATR's inhibitory action. nih.govpnas.org Aac2p is the primary isoform active during aerobic growth. nih.govpnas.org

Structural studies have successfully solved the crystal structures of yeast Aac2p and Aac3p in complex with CATR. nih.gov These studies reveal that CATR binds within a deep, central cavity of the carrier, locking it in a "cytoplasmic-open" state (c-state). nih.govpnas.org In this conformation, the substrate-binding site is accessible to the mitochondrial intermembrane space, but the carrier is unable to undergo the conformational change necessary to release its substrate into the mitochondrial matrix, thus blocking transport. nih.govpnas.org

The binding of CATR is stabilized by an extensive network of salt bridges, hydrogen bonds, and hydrophobic interactions, which cross-links most of the transmembrane α-helices. researchgate.net This tight binding explains the high potency of the inhibitor and the remarkable increase in the thermal stability of the carrier when in complex with CATR. researchgate.net

Single-molecule force spectroscopy studies on the yeast Aac3p isoform have provided further mechanical insights. These experiments compared the effects of CATR with its analogue, atractyloside (ATR), which differs by a single carboxyl group. researchgate.net The presence of this additional carboxylate group on CATR was found to substantially increase the kinetic stability of the carrier's second transmembrane helix (H2) and adjust the mechanical flexibility of helices H5 and H6. researchgate.net This suggests that the additional carboxyl group of CATR forms specific interactions, likely with the sixth helix, that enhance the stability of the inhibited complex. researchgate.net

| Yeast Isoform | Key Findings from CATR Studies | Reference |

|---|---|---|

| Aac2p | Crystal structure solved in complex with CATR, revealing the inhibitor locks the carrier in the "cytoplasmic-open" state. | nih.govpnas.org |

| Aac3p | Crystal structure solved; single-molecule force spectroscopy showed CATR's extra carboxyl group enhances the kinetic stability of transmembrane helix H2. | nih.govresearchgate.net |

Structural Insights into Carboxyatractyloside Ant/aac Complex Formation

Crystal Structures of Carboxyatractyloside-Bound ADP/ATP Carrier

The determination of the crystal structure of the ANT/AAC in complex with CATR has been a landmark achievement, providing the first high-resolution view of a mitochondrial carrier protein. ku.edunih.gov This structural information has laid the foundation for a deeper understanding of its mechanism.

The crystal structure of the bovine mitochondrial ADP/ATP carrier in complex with carboxyatractyloside (B560681) was solved to a resolution of 2.2 Å. ku.edunih.govresearchgate.net This high-resolution structure revealed that the protein consists of six transmembrane α-helices that form a barrel-like structure with a deep, cone-shaped cavity open to the intermembrane space. ku.eduresearchgate.netwikipedia.org The carrier is composed of three homologous domains, each consisting of two transmembrane helices linked by a loop on the matrix side. nih.govnih.gov The binding of CATR stabilizes the carrier in the "c-state," or cytoplasmic-open state, where the substrate binding site is accessible from the intermembrane space. oroboros.ataphios.comuniprot.orguniprot.org

The CATR binding site is located deep within the central cavity of the ANT/AAC. ku.edu The inhibitor is held in place by a network of interactions with numerous residues from the protein. Notably, the binding of CATR involves several positively charged residues, which are also implicated in the binding of the negatively charged substrates, ADP and ATP. nih.govbiorxiv.org

Key residues involved in the interaction with CATR include:

Arginine residues (e.g., R79, R234, R235, R279): These residues form salt bridges and hydrogen bonds with the sulfate (B86663) and carboxyl groups of CATR. nih.govbiorxiv.orgvirginia.edu R79, in particular, is considered crucial for the competitive binding of both substrates and inhibitors. biorxiv.org

Lysine residues (e.g., K22): The amine group of Lys22 interacts with the carboxyl group of CATR via an ordered water molecule. portlandpress.com

Tyrosine residues (e.g., Y186): The adenine (B156593) ring of the substrate is thought to interact with a hydrophobic pocket that includes Tyr186. nih.govvirginia.edu

Acidic residues (e.g., D231): The central hydroxyl group of CATR can form hydrogen bonds with D231. mdpi.com

The extensive interactions between CATR and the ANT/AAC explain its high affinity and potent inhibitory effect. aphios.com

Interactive Table: Key Residues in Carboxyatractyloside-ANT/AAC Interaction

| Residue | Type of Interaction with Carboxyatractyloside | Reference |

| Arginine (R79, R234, R235, R279) | Salt bridges and hydrogen bonds with sulfate and carboxyl groups. | nih.govbiorxiv.orgvirginia.edu |

| Lysine (K22) | Interaction with the carboxyl group via a water molecule. | portlandpress.com |

| Tyrosine (Y186) | Potential interaction with the adenine-like moiety. | nih.govvirginia.edu |

| Aspartate (D231) | Hydrogen bonding with the central hydroxyl group. | mdpi.com |

The binding of CATR locks the ANT/AAC in the c-state, preventing the conformational changes necessary for substrate transport. researchgate.netoroboros.ataphios.com This stabilization of the c-state is a key aspect of its inhibitory mechanism. The transporter operates via an alternating access mechanism, cycling between the c-state and the matrix-open (m-state). uniprot.orgnih.gov CATR effectively traps the carrier in one of these states. wikipedia.org

The structure reveals a network of inter-helical salt bridges on the matrix side of the carrier that helps to keep this side closed when the carrier is in the c-state. nih.gov These salt bridges involve residues such as Glu34, Lys37, Asp138, Arg141, Asp238, and Arg241. nih.gov The binding of CATR in the central cavity reinforces this closed conformation on the matrix side, preventing the transition to the m-state and thus inhibiting the transport cycle. researchgate.net

Comparison of Binding Mechanisms: Carboxyatractyloside versus Atractyloside (B1665827) and Bongkrekic Acid

The ANT/AAC is targeted by two main classes of inhibitors with distinct and opposing mechanisms of action.

Carboxyatractyloside (CATR) and Atractyloside (ATR): These are glycosides that bind to the carrier from the cytosolic side, locking it in the c-state. wikipedia.orgmdpi.com CATR is a more potent inhibitor than ATR. oroboros.atnih.gov The additional carboxyl group in CATR allows for stronger interactions within the binding pocket. nih.gov Both inhibitors compete with ADP for binding. nih.gov

Bongkrekic Acid (BKA): This toxin binds to the carrier from the matrix side, stabilizing it in the m-state. wikipedia.orgnih.govoup.com Unlike CATR and ATR, BKA's binding is enhanced by the presence of ADP. nih.gov

The crystal structures of the carrier bound to CATR and BKA have confirmed the alternating access mechanism, showing the transporter in two distinct, inhibitor-stabilized conformations. portlandpress.comjst.go.jpresearchgate.net While CATR binds to a cavity open to the intermembrane space, BKA binds to a cavity that opens towards the mitochondrial matrix. portlandpress.com

Interactive Table: Comparison of ANT/AAC Inhibitors

| Inhibitor | Binding Site | Conformation Stabilized | Effect of ADP on Binding | Reference |

| Carboxyatractyloside (CATR) | Cytosolic side | c-state (cytoplasmic-open) | Competitive | wikipedia.orgnih.gov |

| Atractyloside (ATR) | Cytosolic side | c-state (cytoplasmic-open) | Competitive | wikipedia.orgmdpi.comnih.gov |

| Bongkrekic Acid (BKA) | Matrix side | m-state (matrix-open) | Enhanced | wikipedia.orgnih.govoup.com |

Role of Cardiolipin (B10847521) in ANT/AAC Structure and Carboxyatractyloside Binding

Cardiolipin, a unique phospholipid of the inner mitochondrial membrane, plays a crucial role in the structure and function of the ANT/AAC. embopress.orgnih.govdntb.gov.ua Crystal structures of the CATR-bound carrier have revealed the presence of three tightly bound cardiolipin molecules. embopress.orgnih.gov These lipid molecules are not merely part of the surrounding bilayer but are integral components of the protein's structure.

Molecular dynamics simulations and biochemical assays have shown that cardiolipin is essential for the stability and transport activity of the ANT/AAC. embopress.orgnih.govacs.org The interaction with cardiolipin is conformation-sensitive; in the m-state stabilized by BKA, only one of the three cardiolipin molecules remains bound. embopress.orgnih.gov Disrupting the cardiolipin binding sites through mutations has been shown to destabilize the protein and impair its function. embopress.orgnih.gov This highlights the conserved and critical role of these specific lipid-protein interactions for the structural integrity and mechanistic cycle of the carrier. embopress.org

Sequence Features and Functional Domains of ANT/AAC Related to Carboxyatractyloside Interaction

A key conserved sequence feature is the mitochondrial carrier signature motif, PX[DE]XX[KR], which is present in each of the three domains. Furthermore, a hexapeptide with the sequence RRRMMM is located at the bottom of the cavity on the matrix side and is a signature of nucleotide carriers. ku.eduresearchgate.netvirginia.edupnas.org Several of the arginine residues in this and other regions are directly involved in binding the negatively charged phosphate (B84403) groups of the substrate and the sulfate and carboxyl groups of CATR. nih.govvirginia.edu

The binding pocket for CATR, and by extension ADP/ATP, is lined with a significant number of positively charged residues (arginine and lysine), which are crucial for attracting and binding the negatively charged ligands. wikipedia.orgnih.gov The high degree of sequence conservation in these binding regions across different species and isoforms underscores their fundamental role in the carrier's function. ku.edu

Impact of Carboxyatractyloside on Mitochondrial Bioenergetics

Inhibition of Oxidative Phosphorylation

The primary toxic action of carboxyatractyloside (B560681) is the profound inhibition of oxidative phosphorylation, the metabolic pathway where cells use enzymes to oxidize nutrients to produce adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.govwikipedia.org CATR achieves this by specifically targeting the ANT, a crucial protein embedded in the inner mitochondrial membrane responsible for exchanging cytosolic adenosine diphosphate (B83284) (ADP) for matrix-synthesized ATP. ku.eduourbiochemistry.com Carboxyatractyloside binds tightly to the ANT from the cytosolic side, locking the carrier in a conformation that prevents the translocation of adenine (B156593) nucleotides. ku.eduresearchgate.net This blockade is highly effective, with concentrations as low as 0.18 μM being sufficient to completely suppress ATP synthesis. researchgate.net The inhibitory effect of CATR is considered more potent than its analogue, atractyloside (B1665827), and unlike atractyloside, it is not readily reversed by increasing concentrations of ADP. wikipedia.org

The synthesis of ATP by the F₀F₁-ATP synthase is tightly coupled to the electron transport chain (ETC) through a proton gradient. ourbiochemistry.comabcam.com This process is critically dependent on a continuous supply of its substrates, ADP and inorganic phosphate (B84403) (Pi), to the mitochondrial matrix. ourbiochemistry.com Carboxyatractyloside impairs ATP synthesis by creating a substrate bottleneck. By inhibiting the ANT, it directly prevents ADP from the cytosol from entering the mitochondrial matrix. researchgate.netresearchgate.net

This cessation of ADP import starves the ATP synthase of one of its essential substrates. ourbiochemistry.com Even with a robust proton motive force generated by the ETC, ATP synthase cannot complete the phosphorylation of ADP to ATP without ADP being present in the matrix. researchgate.netabcam.com Consequently, the entire process of oxidative phosphorylation grinds to a halt, leading to a rapid depletion of cellular ATP. researchgate.net

Mitochondrial oxygen consumption is tightly coupled to ATP synthesis, a phenomenon known as respiratory control. In a healthy mitochondrion, the rate of electron transport and, therefore, oxygen consumption is dictated by the availability of ADP. The addition of ADP (State 3 respiration) typically causes a sharp increase in oxygen uptake as the proton gradient is utilized by ATP synthase. researchgate.net

Carboxyatractyloside effectively abolishes this respiratory control. By preventing ADP from entering the matrix, CATR-treated mitochondria are unable to initiate State 3 respiration. Experimental data shows that the ADP-induced acceleration of oxygen consumption is completely suppressed in the presence of CATR. researchgate.net This leads to a state of low oxygen consumption, similar to State 4 respiration where ADP is limiting.

Crucially, this effect is not due to a direct inhibition of the ETC complexes themselves. Studies have shown that if an artificial uncoupler (e.g., SF6847 or DNP) is added to CATR-inhibited mitochondria, oxygen consumption is stimulated to its maximum rate. researchgate.netresearchgate.net This demonstrates that the ETC is fully functional but is inhibited indirectly by the large back-pressure of the proton gradient that cannot be dissipated by the stalled ATP synthase. researchgate.net

| Condition | Description | Oxygen Consumption Rate | Effect of CATR |

|---|---|---|---|

| State 2 (Substrate only) | Substrate (e.g., pyruvate) is present, but ADP is absent. | Low | No significant change. |

| State 3 (Substrate + ADP) | Active oxidative phosphorylation. | High | Strongly inhibited; prevents the increase in oxygen consumption. researchgate.net |

| State 4 (ADP limited) | ATP synthesis slows as ADP is consumed. | Low | Maintains a low respiratory rate, mimicking this state. |

| Uncoupled (Substrate + Uncoupler) | Proton gradient is dissipated, bypassing ATP synthase. | Maximal | No inhibitory effect; oxygen consumption proceeds at a maximal rate. researchgate.net |

Modulation of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is the electrical component of the proton motive force generated by the ETC pumping protons into the intermembrane space. abcam.com The effect of carboxyatractyloside on ΔΨm is complex. In principle, by inhibiting the primary consumer of the proton gradient (ATP synthase), CATR should lead to a buildup of protons and an increase, or hyperpolarization, of the membrane potential.

However, experimental observations in certain cell models have shown that treatment with related glycosides can lead to a decrease in the mitochondrial membrane potential. frontiersin.orgnih.gov This apparent contradiction can be explained by downstream or secondary effects of profound ATP depletion and ANT inhibition. The sustained inhibition of the ANT can promote the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening leads to the collapse of the ion gradients across the inner membrane, including a rapid depolarization of ΔΨm. nih.govresearchgate.net Therefore, while the immediate effect of blocking proton flux through ATP synthase is to maintain a high membrane potential, the longer-term consequence of severe bioenergetic collapse can be a loss of mitochondrial integrity and depolarization.

Alterations in Cellular and Mitochondrial ADP/ATP Ratios

The ratio of ADP to ATP is a critical indicator of the cell's energy state and a key regulator of metabolism. By blocking the bidirectional transport of these nucleotides, carboxyatractyloside drastically alters their distribution. ku.edu With ATP synthesis halted and cellular ATP consumption continuing, the mitochondrial matrix concentration of ATP falls while the cytosolic concentration of ADP rises because it cannot be imported for phosphorylation. nih.gov

| ATR Concentration (μM) | Relative ADP/ATP Ratio (Fold Change vs. Control) |

|---|---|

| 0 | 1.0 |

| 2.5 | ~1.2 |

| 5.0 | ~1.5 |

| 7.5 | ~1.8 |

| 10.0 | ~2.1 |

Effects on Electron Transport Chain Activity

Carboxyatractyloside does not directly inhibit the catalytic activity of the individual protein complexes of the electron transport chain. researchgate.net The reduction in ETC activity and oxygen consumption observed in the presence of CATR is an indirect consequence of the tight coupling between electron transport and ATP synthesis. ourbiochemistry.comresearchgate.net

As the ETC pumps protons, it works against the accumulating electrochemical gradient. When this gradient is not dissipated by ATP synthase (due to the lack of ADP), it becomes progressively harder to pump more protons. wikipedia.org This thermodynamic back-pressure slows down the rate of electron flow through the chain. This is a fundamental aspect of respiratory control, where the ETC's activity is regulated by the cell's demand for ATP, communicated via the ADP/ATP ratio and its effect on the proton motive force.

Influence on Proton Leak and Uncoupling Mechanisms

Beyond its canonical role in nucleotide transport, the adenine nucleotide translocase is also implicated in mediating a basal proton leak across the inner mitochondrial membrane, contributing to a process of mild uncoupling. nih.govportlandpress.com This ANT-mediated proton leak can be a significant component of basal respiration, particularly in certain tissues like brown adipose tissue. portlandpress.comnih.gov

Carboxyatractyloside has been shown to inhibit this ANT-mediated proton leak. portlandpress.com In brown-fat mitochondria, a significant portion of the basal respiration (proton leak) was found to be sensitive to inhibition by CATR, an effect not observed in liver mitochondria. portlandpress.comnih.gov This suggests that by binding and locking the ANT, CATR not only blocks nucleotide transport but also closes a pathway for proton reentry into the matrix.

Furthermore, the uncoupling effects of certain chemical protonophores, such as DNP and FCCP, are partially attenuated by CATR. researchgate.netnih.gov This indicates that the ANT may facilitate the proton-shuttling activity of these molecules, and CATR's binding to the transporter interferes with this process. researchgate.net

| Mitochondrial Source | Basal Proton Leak Rate | Sensitivity to CATR Inhibition | Implication |

|---|---|---|---|

| Brown Adipose Tissue | High | Sensitive; a large fraction is inhibited by CATR. portlandpress.comnih.gov | ANT contributes significantly to the basal proton leak. |

| Liver | Lower | Insensitive; basal respiration is unaffected by CATR. portlandpress.comnih.gov | ANT is not a major contributor to the basal proton leak in this tissue. |

Carboxyatractyloside in the Context of Mitochondrial Permeability Transition Pore Mptp

Carboxyatractyloside (B560681) as a Modulator of mPTP Opening

Carboxyatractyloside (CATR) is a potent modulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. portlandpress.com Its opening is a critical event in some forms of cell death. CATR functions as an inducer of mPTP opening. plymouth.ac.uk This action is linked to its ability to interact with the adenine (B156593) nucleotide translocase (ANT). plymouth.ac.ukmdpi.com

The mechanism by which CATR promotes mPTP opening involves stabilizing the ANT in a specific conformational state. plymouth.ac.uknih.gov By binding to the cytosolic side of the inner mitochondrial membrane, CATR locks the ANT in its "c" (cytosolic-facing) conformation. plymouth.ac.uknih.govportlandpress.com This conformation is thought to be a prerequisite or at least favorable for the assembly and opening of the mPTP. plymouth.ac.uk In contrast, inhibitors like bongkrekic acid stabilize the "m" (matrix-facing) conformation, which inhibits pore opening. plymouth.ac.uknih.gov

Factors that sensitize the mPTP to opening, such as elevated matrix calcium concentrations, oxidative stress, and adenine nucleotide depletion, are often exacerbated by the presence of CATR. portlandpress.comoup.com For instance, in mouse liver mitochondria, CATR treatment increased the susceptibility of the mPTP to open, an effect that was amplified when combined with lipopolysaccharide (LPS) administration. jst.go.jp This suggests that CATR can work in concert with other pathological stimuli to facilitate pore opening. Furthermore, research has shown that CATR can enhance the sensitivity of tumor cells to certain chemotherapeutic agents by promoting mPTP-mediated cell death. embopress.org

The induction of the mPTP by CATR is a well-established experimental tool. It is frequently used in research to study the mechanisms of mPTP regulation and its role in various cellular processes, including ischemia-reperfusion injury and different forms of cell death. plymouth.ac.ukspandidos-publications.com

Role of ANT/AAC as a Component or Regulator of mPTP

The adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier (AAC), is a key protein in the inner mitochondrial membrane with a well-documented role in the regulation of the mPTP. oup.comnih.goveurekaselect.com While its exact role as a core component of the pore is still debated, substantial evidence points to its function as a critical regulator of mPTP opening. plymouth.ac.ukoup.com

Several lines of evidence support the regulatory role of ANT in mPTP function:

Ligand Binding: Specific ligands of ANT, such as carboxyatractyloside and bongkrekic acid, have opposing effects on mPTP opening. nih.govoup.com CATR, which locks ANT in the "c" conformation, promotes pore opening, while bongkrekic acid, which stabilizes the "m" conformation, inhibits it. plymouth.ac.uknih.govportlandpress.com This demonstrates that the conformational state of ANT directly influences the probability of mPTP opening.

Substrate Availability: The substrates of ANT, ADP and ATP, are known inhibitors of the mPTP. plymouth.ac.uk Their binding to ANT is thought to stabilize a conformation that is non-permissive to pore opening. oup.com Depletion of these nucleotides, a condition that occurs during ischemia, sensitizes the mitochondria to mPTP opening. plymouth.ac.uk

Genetic Studies: Although genetic ablation of ANT does not completely eliminate mPTP opening, it significantly reduces the sensitivity of the pore to calcium. oup.com This suggests that while ANT may not be the sole pore-forming component, it is a crucial modulator of its sensitivity to inducers.

Protein Interactions: ANT interacts with other proteins implicated in mPTP regulation, such as cyclophilin D (CypD). oup.comnih.goveurekaselect.com This interaction is believed to be a key step in the calcium-triggered opening of the pore. nih.gov

The prevailing model suggests that ANT, under specific conditions like high matrix calcium and oxidative stress, undergoes a conformational change facilitated by CypD, transforming it from a specific carrier into a non-specific pore. nih.gov The binding of CATR mimics or facilitates this transition by locking ANT in the pro-pore "c" conformation. plymouth.ac.uknih.gov

Interplay with Other mPTP Components and Modulators (e.g., Cyclophilin D, Bax, Bcl-2, VDAC)

Carboxyatractyloside's effect on the mPTP is intricately linked to a network of other mitochondrial proteins that either form part of the pore complex or regulate its function.

Cyclophilin D (CypD): CypD is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix and is a key regulator of the mPTP. nih.govliverpool.ac.uk It is believed that the binding of CypD to ANT, particularly in the presence of high calcium, facilitates the conformational change that leads to pore opening. nih.gov The inhibitory effect of cyclosporin (B1163) A (CsA) on the mPTP is due to its prevention of the CypD-ANT interaction. oup.com While CATR acts directly on ANT, its ability to induce pore opening is often studied in the context of CypD's presence, as CypD sensitizes the pore to calcium-triggered opening. nih.gov Some studies suggest that the interaction between CypD and the phosphate (B84403) carrier (PiC) might also be a crucial step, with carboxyatractyloside potentially increasing the interaction between CypD and PiC in liver mitochondria. researchgate.net

Bax and Bcl-2: The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are known modulators of mPTP. nih.govnih.gov Bcl-2 is reported to interact with ANT and can inhibit mPTP opening. nih.gov Conversely, Bax can promote pore opening. The interplay with CATR lies in their shared target, the ANT. While CATR forces ANT into a pro-pore conformation, the balance of pro- and anti-apoptotic Bcl-2 proteins at the mitochondria can influence the threshold for CATR-induced mPTP opening.

Voltage-Dependent Anion Channel (VDAC): VDAC is a channel in the outer mitochondrial membrane. nih.gov The classic model of the mPTP proposed a complex formed by VDAC, ANT, and CypD at the contact sites between the inner and outer mitochondrial membranes. nih.goveurekaselect.com Although genetic studies have shown that VDAC is not essential for pore formation, it is still considered a regulatory component. plymouth.ac.ukoup.com It is thought to interact with ANT, and this interaction could be influenced by CATR's effect on ANT's conformation. nih.gov

The following table summarizes the interactions and effects of these modulators in the context of mPTP regulation.

| Component/Modulator | Location | Interaction with ANT | Effect on mPTP | Influence of Carboxyatractyloside |

| Cyclophilin D (CypD) | Mitochondrial Matrix | Binds to ANT, facilitating a conformational change. nih.gov | Promotes opening (sensitizes to Ca²⁺). oup.com | CATR-induced opening is often studied in the context of CypD's sensitizing effect. nih.gov |

| Bax | Cytosol/Mitochondria | Can interact with ANT. nih.gov | Promotes opening. | May lower the threshold for CATR-induced opening. |

| Bcl-2 | Mitochondria | Binds to ANT. nih.gov | Inhibits opening. nih.gov | May counteract the pro-opening effect of CATR. |

| VDAC | Outer Mitochondrial Membrane | Binds to ANT at contact sites. nih.gov | Regulatory role; not essential for opening. plymouth.ac.ukoup.com | The conformational change in ANT induced by CATR could affect the VDAC-ANT interaction. nih.gov |

Carboxyatractyloside-Induced Mitochondrial Swelling

A direct and measurable consequence of mPTP opening is large-amplitude mitochondrial swelling. jst.go.jp Carboxyatractyloside is a well-established inducer of this phenomenon. jst.go.jpmedchemexpress.com The opening of the mPTP creates a non-specific pore in the inner mitochondrial membrane, allowing the passage of solutes up to 1.5 kDa. nih.gov This leads to an osmotic influx of water into the mitochondrial matrix, causing it to swell.

This swelling can be monitored spectrophotometrically as a decrease in absorbance at 540 nm. jst.go.jp Studies have demonstrated that CATR induces mitochondrial swelling in a dose-dependent manner. For example, in aged rat liver mitochondria, 2 µM of carboxyatractyloside was shown to induce mitochondrial swelling. medchemexpress.com Similarly, in mouse liver mitochondria, CATR treatment exacerbated mitochondrial swelling, indicating an increased susceptibility to mPTP opening. jst.go.jp

The process of CATR-induced swelling is often used as a functional assay for mPTP opening. It is typically dependent on the presence of a calcium trigger, as calcium is a primary inducer of the pore. jst.go.jp The ability of known mPTP inhibitors, such as cyclosporin A, to block CATR-induced swelling further confirms the involvement of the mPTP in this process. jst.go.jp However, it has been noted that in aged mitochondria, cyclosporin A may be unable to inhibit carboxyatractyloside-induced permeability transition. medchemexpress.com

Impact on Reactive Oxygen Species (ROS) Production in Mitochondrial Dysfunction Models

Carboxyatractyloside is known to promote the production of reactive oxygen species (ROS) and contribute to mitochondrial dysfunction. medchemexpress.commedchemexpress.com The inhibition of the adenine nucleotide translocase (ANT) by CATR disrupts the normal process of oxidative phosphorylation. By blocking the transport of ADP into the mitochondrial matrix, CATR prevents the utilization of the proton motive force for ATP synthesis. researchgate.net

This inhibition can lead to a hyperpolarized mitochondrial membrane and an over-reduction of the electron transport chain components. This state increases the likelihood of electron leakage, primarily from complexes I and III, which then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻), a primary form of ROS. nih.gov

In models of mitochondrial dysfunction, CATR exacerbates oxidative stress. For instance, in primary mouse lung endothelial cells, carboxyatractyloside was shown to increase ROS generation as part of its exacerbation of mitochondrial dysfunction. medchemexpress.com Similarly, in studies of palmitate-induced lipotoxicity, the addition of carboxyatractyloside led to increased ROS generation and cell death. nih.gov This suggests that under conditions of pre-existing metabolic stress, the additional insult of ANT inhibition by CATR can significantly amplify ROS production, leading to a vicious cycle of oxidative damage and further mitochondrial impairment.

Cellular and Metabolic Consequences of Carboxyatractyloside Application

Perturbation of Cellular Energy Homeostasis

The primary and most direct consequence of carboxyatractyloside (B560681) application is the severe disruption of cellular energy homeostasis. By binding to the ADP/ATP carrier, CATR effectively halts the export of newly synthesized ATP from the mitochondrial matrix to the cytosol and prevents the import of cytosolic ADP, a necessary substrate for ATP synthase. tandfonline.comresearchgate.net This blockade leads to a rapid inhibition of oxidative phosphorylation (OXPHOS), the cell's main engine for ATP production. wikipedia.orgtandfonline.comresearchgate.net

Table 1: Effect of Atractyloside (B1665827) on Intracellular ATP Levels in Pig Kidney and Liver Slices Data derived from a 3-hour incubation period. ucl.ac.uk

| Concentration of Atractyloside | Kidney ATP Level (% of Control) | Liver ATP Level (% of Control) |

| Control | 100% | 100% |

| 200 µM | Significantly Depleted | Significantly Depleted |

| 500 µM | Markedly Depleted | Markedly Depleted |

| 1.0 mM | Markedly Depleted | Markedly Depleted |

| 2.0 mM | Markedly Depleted | Markedly Depleted |

Effects on Specific Metabolic Pathways

The disruption of mitochondrial ATP synthesis by carboxyatractyloside forces cells to adapt by altering key metabolic pathways to compensate for the energy deficit.

With oxidative phosphorylation severely hampered by carboxyatractyloside, cells are forced to rely more heavily on glycolysis for ATP production. nih.gov Glycolysis is a cytosolic process that generates a small amount of ATP from glucose without the need for oxygen or mitochondrial respiration. promocell.com The increased ADP/ATP ratio resulting from ANT inhibition acts as a potent activator of key glycolytic enzymes, leading to an upregulation of the glycolytic pathway. nih.gov This metabolic shift represents the cell's attempt to maintain energy levels when mitochondrial function is compromised. nih.gov In some experimental systems, such as certain cancer cell lines, the ATP produced through this enhanced glycolysis can even be hydrolyzed by mitochondria to help maintain the mitochondrial membrane potential after respiratory inhibition, highlighting the critical interplay and compensatory relationship between these two energy-producing pathways. researchgate.netnih.gov

The effects of carboxyatractyloside on lipid metabolism are complex and appear to be linked to its influence on cellular energy sensing. In models of hepatic steatosis, where excess fat accumulates in liver cells, the application of atractyloside has been shown to accelerate the degradation of triglycerides. frontiersin.orgresearchgate.net This effect is not due to a direct interaction with lipid-metabolizing enzymes but is rather an indirect consequence of activating autophagy (see section 6.3.1). frontiersin.orgresearchgate.net The autophagic process engulfs and breaks down lipid droplets, a process known as lipophagy. Research has indicated that the pharmacological inhibition of ANT2, one of the isoforms of the ADP/ATP translocator, with low concentrations of carboxyatractyloside can be protective against hepatic steatosis. frontiersin.org However, other studies have reported that atractyloside does not affect cholesterol and triacylglycerol levels in liver slices but does induce lipid peroxidation. ucl.ac.uk

Ureagenesis (the urea (B33335) cycle) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) are energy-intensive processes that are highly dependent on a steady supply of mitochondrial ATP. ufl.edumdpi.com Consequently, both pathways are significantly inhibited by carboxyatractyloside. ucl.ac.ukresearchgate.net Experimental studies using isolated hepatocytes and tissue slices have demonstrated that CATR and its analog atractyloside markedly inhibit pyruvate-stimulated gluconeogenesis. ucl.ac.uk This inhibition is a direct result of ATP depletion, as key enzymatic steps in gluconeogenesis, such as the one catalyzed by pyruvate (B1213749) carboxylase, require ATP. ucl.ac.uktu-dortmund.de Similarly, the urea cycle is hampered by the lack of energy needed to drive the cycle's reactions. researchgate.net

Table 2: Impact of Atractyloside on Pyruvate-Stimulated Gluconeogenesis Data based on findings from pig kidney and liver slices. ucl.ac.uk

| Atractyloside Concentration | Effect on Gluconeogenesis |

| ≥ 500 µM | Significant inhibition in both kidney and liver slices |

Induction of Cellular Responses in Experimental Models

The profound metabolic stress induced by carboxyatractyloside triggers adaptive cellular stress responses, most notably autophagy.

Autophagy is a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain cellular homeostasis and provide nutrients during periods of stress. The induction of autophagy by carboxyatractyloside is a direct consequence of its effect on cellular energy status. frontiersin.orgresearchgate.net The mechanism proceeds through a well-defined signaling cascade:

Increased ADP/ATP Ratio: As established, CATR's inhibition of ANT leads to a sharp increase in the cellular ADP/ATP ratio. frontiersin.org

AMPK Activation: This high ADP/ATP ratio is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. frontiersin.orgfrontiersin.org The energy deficit leads to the phosphorylation and activation of AMPK. frontiersin.orgmdpi.com

mTOR Inhibition: Activated AMPK, in turn, phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key cellular growth controller and a negative regulator of autophagy. frontiersin.orgresearchgate.net

Autophagy Induction: The inhibition of mTORC1 unleashes the autophagy machinery, leading to the formation of autophagosomes that engulf cellular components for degradation and recycling. frontiersin.orgresearchgate.netnih.gov

In models of hepatic steatosis using HepG2 cells, this atractyloside-induced, AMPK/mTOR-mediated autophagy was shown to be responsible for the increased degradation of triglycerides, demonstrating a direct link between the compound's primary mitochondrial effect and a major cellular adaptive response. frontiersin.orgresearchgate.net

Apoptotic Pathways and Cell Fate Decisions in Cellular Models

Carboxyatractyloside (CAT), a potent inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT), plays a significant role in triggering apoptotic cell death. oroboros.atbiosynth.com Its mechanism of action is primarily centered on the disruption of mitochondrial function, which is a critical control point for apoptosis. oup.commdpi.com The toxicity of CAT is a direct result of its specific inhibition of oxidative phosphorylation and its ability to induce the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade. oup.comoup.com

The binding of CAT to ANT locks the translocator in a specific conformation, which promotes the opening of the mPTP. oroboros.atunife.it This event leads to a sudden increase in the permeability of the inner mitochondrial membrane to small solutes, causing a loss of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the subsequent rupture of the outer mitochondrial membrane. unife.itpsu.edu The rupture of the outer membrane allows for the release of several pro-apoptotic factors that are normally sequestered within the mitochondrial intermembrane space. unife.itpsu.edu

Key among these factors is cytochrome c. nih.govembopress.org Once released into the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway. embopress.orgresearchgate.net Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell disassembly. cellsignal.com

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of this process. cas.cznih.gov Pro-apoptotic members of this family, such as Bax and Bak, can promote the release of cytochrome c, while anti-apoptotic members, like Bcl-2 and Bcl-xL, can inhibit this release. nih.govembopress.org The action of CAT, by inducing mPTP opening, can bypass the direct regulation by some Bcl-2 family proteins, leading to a robust apoptotic signal. researchgate.netresearchgate.net Studies have shown that CAT-induced apoptosis can be modulated by factors that affect the mPTP. For instance, tamoxifen (B1202) has been shown to have a protective effect by inhibiting the mPTP opening induced by CAT. researchgate.net

Specific Studies on Cell Line Models (e.g., HepG2, HEK293T, Nasopharyngeal Carcinoma Cells)

The pro-apoptotic effects of carboxyatractyloside have been investigated in various cancer cell lines, revealing its potential to induce cell death through mitochondrial-dependent pathways.

HepG2 Cells

In the human hepatocarcinoma cell line, HepG2, studies have demonstrated that mitochondrial dysfunction is a key mechanism for inducing apoptosis. researchgate.netnih.gov While direct studies focusing solely on carboxyatractyloside in HepG2 cells are part of broader research, the general understanding is that agents inducing the mitochondrial apoptotic pathway are effective in this cell line. researchgate.net For instance, research on other mitochondrial complex inhibitors in HepG2 cells has shown that the disruption of the mitochondrial respiratory chain leads to cell death via the apoptotic mitochondrial pathway. researchgate.net This involves a decrease in the mitochondrial membrane potential and the activation of caspases. archivesofmedicalscience.com Studies on other compounds in HepG2 cells have shown that the induction of apoptosis is associated with an increased expression of genes from the caspase and BCL2 families, particularly caspase-9. nih.govwaocp.org

HEK293T Cells

The human embryonic kidney 293T (HEK293T) cell line is widely used in research and is known to be susceptible to apoptosis induced by various stimuli. researchgate.net Research has shown that knocking out the pro-apoptotic genes BAX and BAK1 in HEK293T cells can mitigate apoptosis. researchgate.net In studies involving palmitate-induced lipotoxicity, silencing the expression of ANT2, the predominant isoform in these cells, led to increased reactive oxygen species (ROS) generation and cell death, an effect similar to the action of carboxyatractyloside. mdpi.com This suggests that in HEK293T cells, the inhibition of ANT by carboxyatractyloside would likely trigger cell death. mdpi.com Furthermore, other studies have shown that HEK293T cells undergo apoptosis in response to agents that cause endoplasmic reticulum (ER) stress, which can be linked to mitochondrial dysfunction. nih.gov

Nasopharyngeal Carcinoma Cells

In the context of nasopharyngeal carcinoma (NPC) cells, the induction of apoptosis through mitochondrial dysfunction is a recognized anti-cancer mechanism. nih.gov Studies on various compounds in NPC cell lines have highlighted the importance of the mitochondrial pathway in mediating cell death. nih.govimrpress.com For example, the curcumin (B1669340) analogue T63 was found to induce apoptosis in NPC cells by causing a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-8, -9, and -3. nih.gov Although direct studies on carboxyatractyloside in NPC cells are not extensively detailed in the provided context, the known mechanism of CAT aligns with the apoptotic pathways shown to be effective in these cells. The conformational inhibitor of ANT, carboxyatractyloside, has been mentioned in the context of apoptosis in nasopharyngeal carcinoma. researchgate.net

Interactive Table: Summary of Carboxyatractyloside's Apoptotic Effects on Different Cell Lines

| Cell Line | Key Findings | Primary Apoptotic Pathway |

| HepG2 | Disruption of mitochondrial function leads to apoptosis. researchgate.netnih.gov | Intrinsic Mitochondrial Pathway |

| HEK293T | Inhibition of ANT2 (similar to CAT action) increases ROS and cell death. mdpi.com | Intrinsic Mitochondrial Pathway |

| Nasopharyngeal Carcinoma | Mentioned as a conformational inhibitor of ANT inducing apoptosis. researchgate.net | Intrinsic Mitochondrial Pathway |

Carboxyatractyloside As a Research Tool and Experimental Probe

Utility in Isolating and Characterizing ANT/AAC Function

Carboxyatractyloside's primary utility lies in its highly specific inhibition of the ANT, a crucial protein embedded in the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP. nih.govmedchemexpress.comku.edu This exchange is a vital step in cellular energy metabolism, linking ATP production within the mitochondria to its utilization in the cytosol.

By binding to the ANT, CATR effectively halts this transport, allowing researchers to isolate and study the carrier's function. oup.com For instance, in studies involving reconstituted systems, the addition of CATR can almost completely abolish the transport activity of ANT, confirming the protein's role in the observed ATP uptake. oup.com This inhibitory effect is highly specific, making CATR a reliable tool to differentiate ANT-mediated transport from other potential transport mechanisms. sigmaaldrich.com The structural analogue, atractyloside (B1665827) (ATR), also inhibits the ANT, and both compounds are considered classic inhibitors of this carrier. nih.gov

The specificity of CATR for the ANT has been foundational in characterizing the carrier's role in oxidative phosphorylation (OXPHOS). nih.gov By blocking the supply of ADP to the mitochondrial matrix, CATR effectively uncouples respiration from ATP synthesis, providing a clear method to investigate the mechanics of this fundamental process.

Application in Mitochondrial Respiration and Bioenergetics Studies

Carboxyatractyloside (B560681) is widely employed in studies of mitochondrial respiration and bioenergetics to probe the mechanisms of energy transduction. nih.gov Its ability to inhibit the ANT allows for the precise investigation of proton leak and the efficiency of oxidative phosphorylation. nih.gov

In isolated mitochondria, the addition of CATR can help to distinguish between different components of proton leak. frontiersin.org For example, fatty acid-induced proton conductivity in the mitochondrial membrane is significantly suppressed by CATR, indicating the involvement of the ANT in this process. actanaturae.ru This has been crucial in understanding how different molecules can modulate mitochondrial uncoupling.

Furthermore, CATR is used to study the intricate regulation of mitochondrial respiration by adenine (B156593) nucleotides. elifesciences.org In experiments with permeabilized cells, CATR can be used to block the effects of ATP transport into the mitochondrial matrix, helping to elucidate how the energy state of the cell influences respiratory flux. elifesciences.org By inhibiting the ANT, researchers can investigate the intrinsic limitations of the electron transport system and the role of ATP-free energy in regulating mitochondrial function. elifesciences.org

The use of CATR in conjunction with other inhibitors and substrates has allowed for a detailed kinetic analysis of the different components of the respiratory chain and the ATP synthase. elifesciences.orgmdpi.com This has provided valuable insights into the bioenergetic status of cells in various physiological and pathological conditions, such as cancer. elifesciences.org

Use in Studying Mitochondrial Permeability Transition Pore Mechanisms

Carboxyatractyloside plays a significant role as an experimental probe in the investigation of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its opening is a critical event in some forms of cell death. unife.itnih.gov The ANT is considered a key component of the mPTP, and CATR's interaction with the ANT has provided crucial insights into the pore's regulation. eurekaselect.com

CATR is known to be an inducer of the mPTP. unife.itchemfaces.com By locking the ANT in its "c" conformation (cytosolic-facing), CATR sensitizes the mitochondria to Ca²⁺-induced pore opening. unife.itresearchgate.net This effect can be counteracted by inhibitors like cyclosporin (B1163) A and bongkrekic acid, which stabilizes the "m" conformation (matrix-facing). chemfaces.comresearchgate.net This differential effect has been instrumental in dissecting the conformational changes of the ANT that are associated with mPTP opening.

Researchers utilize CATR to trigger mPTP opening in experimental models, allowing them to study the downstream consequences and the efficacy of potential inhibitors. For example, the protective effects of compounds like tamoxifen (B1202) on CATR-induced mitochondrial permeability transition have been investigated. chemfaces.comresearchgate.net These studies help to elucidate the molecular mechanisms of mPTP regulation and to identify potential therapeutic targets for conditions associated with pathological mPTP opening, such as ischemia-reperfusion injury. unife.it

| Experimental Use of Carboxyatractyloside in mPTP Studies | Finding | Reference |

| Induction of mPTP | CATR acts as an activator of Ca²⁺-induced mPTP opening. | sigmaaldrich.com |

| Inhibition Studies | The protective action of tamoxifen against CATR-induced mPTP has been demonstrated. | chemfaces.com |

| Conformational Analysis | CATR locks the ANT in the "c" conformation, which is more prone to forming the mPTP. | researchgate.net |

Insights from in vitro and in vivo (non-human) Experimental Models

The application of carboxyatractyloside in various experimental models, both in vitro and in vivo (in non-human species), has yielded significant insights into mitochondrial biology and toxicology.

In vitro studies using isolated mitochondria, permeabilized cells, and reconstituted systems have been fundamental in elucidating the specific molecular targets and mechanisms of CATR. nih.govresearchgate.net For instance, experiments with isolated rat liver mitochondria have shown that CATR can induce Ca²⁺ release, mitochondrial swelling, and collapse of the membrane potential. medchemexpress.com Studies on human cell lines have also been used to investigate the cytotoxic effects of CATR. nih.gov

In vivo studies in animal models, such as rodents and goats, have been crucial for understanding the systemic effects of CATR poisoning. nih.govdntb.gov.uaresearchgate.net These studies have demonstrated the hepatotoxic and nephrotoxic effects of CATR, which are the primary manifestations of poisoning from plants containing this compound, such as Xanthium strumarium (cocklebur). nih.govscielo.br For example, administration of CATR to rats can induce lethargy, weakness, and epileptic seizures. medchemexpress.com These animal models have also been used to test potential therapeutic interventions.

The use of CATR in a xenograft mouse model has shown that it can enhance the sensitivity of cancer cells to cisplatin, suggesting a potential therapeutic application for targeting ANT conformation in cancer treatment. nih.gov

| Experimental Model | Key Findings with Carboxyatractyloside | Reference(s) |

| Isolated Rat Liver Mitochondria | Induces Ca²⁺ release, mitochondrial swelling, and membrane potential collapse. | medchemexpress.com |

| Human Liver and Kidney Cell Lines | Demonstrates cytotoxicity. | nih.gov |

| Rodent Models | Causes hepatotoxicity, nephrotoxicity, lethargy, and seizures. | nih.govmedchemexpress.com |

| Xenograft Mouse Model | Enhances the sensitivity of nasopharyngeal carcinoma cells to cisplatin. | nih.gov |

Role in Investigating Conformational Changes in Membrane Proteins

Carboxyatractyloside has been a pivotal tool for studying the conformational dynamics of membrane proteins, particularly the adenine nucleotide translocase. tandfonline.com The ANT functions by alternating between two main conformational states: the cytosolic-open (c-state) and the matrix-open (m-state). mdpi.com CATR specifically binds to and stabilizes the c-state, effectively trapping the protein in this conformation. tandfonline.commdpi.com

This "locking" mechanism has been exploited in various biophysical and structural studies. The crystal structure of the bovine ANT1 in complex with CATR provided the first high-resolution view of the carrier in its c-state. ku.edu This structure revealed a deep cavity open to the intermembrane space, with a network of salt bridges and hydrogen bonds holding the CATR molecule in place and cross-linking the transmembrane helices. researchgate.net

Molecular dynamics simulations have further utilized the CATR-bound structure to explore the conformational flexibility of the ANT. tandfonline.com These studies have shown that the binding of CATR reduces the dynamic flexibility of the protein. tandfonline.com They have also supported a transport mechanism involving hinge-like movements of the transmembrane helices, which are constrained by the inhibitor. tandfonline.com

Furthermore, the ability of CATR to induce a specific conformational state has been used to study the interaction of ANT with other proteins and lipids. For example, the conformation of the ANT, influenced by CATR, can affect its interaction with uncoupling protein 2 (UCP2) and cardiolipin (B10847521). frontiersin.orgembopress.org In studies of hexokinase bound to mitochondria, CATR was used to show that the conformation of the ANT can influence the conformation of the bound enzyme. nih.gov

| Technique | Insight Gained Using Carboxyatractyloside | Reference(s) |

| X-ray Crystallography | Determined the high-resolution structure of the ANT in the cytosolic-open (c-state) conformation. | ku.edu |

| Molecular Dynamics Simulations | Revealed that CATR binding reduces the dynamic flexibility of the ANT and supports a hinge-bending transport mechanism. | tandfonline.com |

| Biochemical Assays | Showed that the CATR-induced conformation of ANT affects its interactions with other proteins and lipids. | frontiersin.orgembopress.orgnih.gov |

| Fluorescence Spectroscopy | Used to monitor conformational changes in ANT upon CATR binding. | nih.gov |

Natural Occurrence and Ecological Significance

Occurrence in Plant Species (e.g., Atractylis gummifera, Xanthium strumarium)

Carboxyatractylate (B162951) is a naturally occurring diterpenoid glycoside found in a number of plant species, most notably the Mediterranean thistle Atractylis gummifera and the common cocklebur, Xanthium strumarium. wikipedia.orgscielo.br The compound was first isolated from Atractylis gummifera and was initially named gummiferin. tandfonline.com It is considered a potent toxin and is an analog of atractyloside (B1665827), another toxic compound found in these plants. wikipedia.orgcabidigitallibrary.org

In Atractylis gummifera, carboxyatractyloside (B560681) is primarily located in the rhizomes. acs.org Research has quantified the amounts of both atractyloside and carboxyatractyloside in the roots of this plant, with one study reporting concentrations of 3.7 mg/g for atractyloside and 5.4 mg/g for carboxyatractyloside. nih.gov

Xanthium strumarium, a widespread annual herb, contains carboxyatractyloside predominantly in its seeds and seedlings. cabidigitallibrary.orgresearchgate.net The concentration of carboxyatractyloside in dried plant material can exceed 600 mg/kg, while fresh plant material may contain approximately 300-400 mg/kg. researchgate.net It has been noted that the toxicity of the plant decreases as it matures. researchgate.net Studies have confirmed the presence of carboxyatractyloside in the burrs of Xanthium strumarium, which contain the seeds. journals.co.zanatureserve.org Interestingly, while the cotyledons and seeds contain carboxyatractyloside, it has not been detected in the adult leaves and burrs of the plant. scielo.br This suggests a developmental regulation of the compound's presence.

Beyond these two primary species, carboxyatractyloside has also been isolated from Callilepis laureola, another member of the Asteraceae family. journals.co.za

Table 1: Occurrence of this compound in Plant Species

| Plant Species | Family | Primary Location of Compound |

| Atractylis gummifera | Asteraceae | Rhizomes acs.org |

| Xanthium strumarium | Asteraceae | Seeds, Seedlings, Burrs cabidigitallibrary.orgresearchgate.netnatureserve.org |

| Callilepis laureola | Asteraceae | Root-stock journals.co.za |

Biosynthesis and Accumulation in Plant Tissues

The biosynthesis of this compound involves it being the 4-carboxylated precursor to atractyloside. tandfonline.com This indicates a metabolic pathway where carboxyatractyloside is synthesized first and may then be converted to atractyloside.

In Xanthium strumarium, the accumulation of carboxyatractyloside is highly tissue- and development-specific. The compound is found in high concentrations in the seeds and cotyledonary-stage leaves. scielo.br As the plant matures, specifically from the four-leaf stage onwards, carboxyatractyloside may not be transiently detectable in the older plant parts without burrs containing achenes. nih.gov However, even at the four-leaf stage, if the cotyledons are still attached, the plant remains toxic. nih.gov Research has shown that mature roots, stems, and leaves of common cockleburs lack atractyloside, a related compound. nih.gov This points to a tight regulation of the biosynthesis and accumulation of these compounds, concentrating them in the early life stages of the plant.

Studies on cell suspension cultures of Atractylis gummifera have shown that carboxyatractyloside can be produced in vitro, though its presence was dependent on the specific culture medium used. uoa.gr This suggests that the biosynthesis of this compound is influenced by the nutritional and hormonal environment of the plant cells.

To prevent autotoxicity, plants that produce these toxic glycosides have developed mechanisms to sequester them. In Callilepis laureola, it is suggested that these compounds are predominantly stored in vacuoles. nih.gov

Table 2: Tissue-Specific Accumulation of this compound in Xanthium strumarium

| Plant Part | Presence of this compound |

| Seeds | Present scielo.br |

| Cotyledons | Present scielo.br |

| Adult Leaves | Not Detected scielo.br |

| Burrs | Not Detected scielo.br |

Postulated Physiological Roles in Plants (e.g., Plant Growth Regulation, Seed Dormancy)

This compound is believed to serve several important physiological functions for the plants that produce it. One of its primary proposed roles is as a plant growth regulator. researchgate.net It has demonstrated inhibitory effects on the growth of other plants, a phenomenon known as allelopathy. researchgate.net For instance, potassium carboxyatractyloside has been shown to significantly inhibit the growth of wheat coleoptiles and tobacco seedlings. researchgate.net This allelopathic activity can affect physiological processes in competing plants, such as photosynthesis, respiration, and ion uptake. researchgate.net

Another significant postulated role for this compound is in the regulation of seed dormancy. researchgate.net The presence of this compound in the seeds of Xanthium strumarium is thought to contribute to their ability to remain dormant under unfavorable environmental conditions, thus enhancing the plant's survival. researchgate.net Xanthium species often produce two seeds within each bur, one of which may remain dormant for years before germinating. researchgate.net It is hypothesized that carboxyatractyloside from a germinating seed may inhibit the germination of the second seed within the same bur, staggering germination times. cornell.edu This ensures that not all offspring germinate simultaneously, increasing the chances of survival across different seasons.

The regulation of seed dormancy is a complex process involving a balance of hormones, and inhibitors like carboxyatractyloside likely play a role in this intricate system. mdpi.comdavuniversity.org By delaying germination, the compound helps ensure that seedlings emerge under the most favorable conditions for growth and development. researchgate.net

Table 3: Postulated Physiological Roles of this compound

| Physiological Role | Description |

| Plant Growth Regulation | Inhibits the growth of competing plant species (allelopathy). researchgate.net |

| Seed Dormancy | Contributes to the delayed germination of seeds, ensuring survival under unfavorable conditions. researchgate.net |

Advanced Research Perspectives and Methodological Considerations

Computational Modeling and Molecular Dynamics Simulations of Carboxyatractyloside-ANT Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable for understanding the structural dynamics of the adenine (B156593) nucleotide translocator (ANT) and its interaction with carboxyatractyloside (B560681). These simulations provide insights at an atomic level that are often unattainable through experimental methods alone.

MD simulations have been performed on the mitochondrial ADP/ATP carrier both with and without its co-crystallized inhibitor, CATR, to gain insight into its structural dynamics. nih.gov These studies reveal that in the absence of CATR, the carrier samples different conformations characterized by distinct salt-bridge networks, involving a significant shift from inter- to intra-repeat bonding on the matrix side. nih.gov The simulations suggest that while even-numbered helices of the ANT can undergo face rotation, the odd-numbered helices can change their wobble angle, with a conserved proline acting as a molecular hinge. nih.gov

Further multiscale molecular dynamics simulations have been employed to investigate the interplay between the ANT, the mitochondrial signature phospholipid cardiolipin (B10847521), and the inhibitor. acs.org In these computational models, the carboxyatractyloside inhibitor is typically removed from the crystal structures to study the behavior of the apo-protein or its interaction with other molecules. acs.org Such studies have shown that the apo, cytoplasm-facing structure of ANT is conformationally stable on the simulation timescale, even without the inhibitor present. acs.org These computational models are part of a larger effort to simulate complex mitochondrial processes, including oxidative phosphorylation, where the ANT module is a critical component. nih.gov The primary value of these simulations is in providing a detailed, dynamic picture of the carrier's conformational changes and how CATR binding stabilizes a specific state, effectively locking the translocator and inhibiting its function.

Key Findings from Molecular Dynamics Simulations:

| Simulation Aspect | Observation in the Absence of CATR | Observation in the Presence of CATR | Reference |

| Conformational State | Samples a conformational space with distinct salt-bridge networks. | Stabilizes a specific, closed conformation of the ANT protein. | nih.gov |

| Structural Dynamics | Odd-numbered helices exhibit changes in wobble angle; even-numbered helices show face rotation. | The protein structure is rigidified, preventing the conformational changes necessary for nucleotide transport. | nih.gov |

| Matrix-Side Loops | Shift from inter- to intra-repeat bonding. | Loops are sealed through an intricate network of charge-pairs, stabilized by the inhibitor. | nih.gov |

Application of Modern Analytical Techniques for Studying Carboxyatractyloside Effects

Modern analytical methods have enabled researchers to dissect the effects of carboxyatractyloside with high sensitivity and specificity, both in reconstituted systems and within the native mitochondrial environment.

Proteoliposome Reconstitution: This technique involves inserting a purified membrane protein, such as the ANT, into artificially prepared lipid vesicles called liposomes. d-nb.info This creates a simplified and highly controlled system to study the protein's function. The functional reconstitution of the mitochondrial ADP/ATP carrier into these proteoliposomes has been demonstrated, with the carrier's activity measured by the uptake of radiolabeled ATP. researchgate.net In these assays, CATR serves as a crucial tool. Because CATR is membrane-impermeable, its ability to inhibit ATP uptake confirms that the observed transport is mediated by correctly oriented ANT proteins and that the proteoliposomes are intact. researchgate.net The partial inhibition by CATR can indicate the proportion of protein that is oriented inside-out. researchgate.net

Thermostability Assays: Thermostability shift assays are a high-throughput screening method used to identify interactions between proteins and ligands, including substrates and inhibitors. elifesciences.org The principle is that ligand binding stabilizes a protein, increasing its apparent melting temperature (Tm). The mitochondrial ADP/ATP carrier (AAC) has been shown to be stabilized upon binding its specific inhibitors, carboxyatractyloside and bongkrekic acid. elifesciences.org This method is highly reproducible and requires only microgram quantities of protein, making it efficient for screening compound libraries to identify potential substrates or inhibitors of transport proteins. elifesciences.org The stabilizing effect of CATR in these assays provides a clear confirmation of its direct binding to the ANT.

Advanced Spectroscopy: Single-molecule force spectroscopy (SMFS), an application of atomic force microscopy, has been used to probe the interactions between CATR and the mitochondrial ADP/ATP carrier at the single-molecule level. researchgate.net This advanced technique measures the forces required to unfold the protein, revealing the stability of different structural elements. Studies using SMFS have shown that the transmembrane alpha-helices of the CATR-inhibited carrier display heterogeneous mechanical and kinetic properties. For instance, helix H5 was found to be mechanically flexible but possessed a kinetic stability nine orders of magnitude greater than that of the more brittle helix H2, highlighting the specific intramolecular interactions induced by inhibitor binding. researchgate.net

Summary of Modern Analytical Techniques:

| Technique | Application for Carboxyatractyloside Research | Key Insights | Reference(s) |

| Proteoliposome Reconstitution | Used as a specific, membrane-impermeable inhibitor to verify the function and orientation of reconstituted ANT. | Confirms that transport activity is mediated by the carrier protein; allows for quantification of correctly oriented carriers. | researchgate.net |

| Thermostability Shift Assays | Used as a positive control to demonstrate ligand-induced stabilization of the ANT protein. | Confirms direct, high-affinity binding of CATR to the ANT and validates the assay for screening other ligands. | elifesciences.org |

| Single-Molecule Force Spectroscopy | Measures the mechanical and kinetic stability of individual ANT helices when bound to CATR. | Reveals inhibitor-induced changes in the stability of specific protein domains at the single-molecule level. | researchgate.net |

Investigating Unresolved Aspects of Carboxyatractyloside's Biochemical Targets and Effects